

Commercial Suppliers and Technical Guide for 2,3,5,6-Tetrafluoroterephthalaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,3,5,6-Tetrafluoroterephthalaldehyde
Cat. No.:	B1354489

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **2,3,5,6-Tetrafluoroterephthalaldehyde** stands as a crucial building block, particularly in the synthesis of advanced materials like Covalent Organic Frameworks (COFs). Its highly fluorinated structure imparts unique properties to the resulting polymers, including enhanced stability and specific electronic characteristics. This guide provides an in-depth overview of its commercial availability, key technical data, and a detailed experimental protocol for its application in COF synthesis.

Commercial Availability

A variety of chemical suppliers offer **2,3,5,6-Tetrafluoroterephthalaldehyde**, ensuring its accessibility for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

Supplier	Product Number	Purity	CAS Number	Molecular Formula	Additional Information
Sigma-Aldrich	AMBH3155F A75	98%	3217-47-8	C ₈ H ₂ F ₄ O ₂	Available in various quantities from 250 mg to 100 g.
Tokyo Chemical Industry (TCI)	T4088	>98.0% (GC)	3217-47-8	C ₈ H ₂ F ₄ O ₂	Appearance: White to light yellow powder to crystal. [1]
BLD Pharm	BD139457	≥98.0%	3217-47-8	C ₈ H ₂ F ₄ O ₂	Storage: Inert atmosphere, 2-8°C. [2]
ChemicalBook	CB7740989	98%	3217-47-8	C ₈ H ₂ F ₄ O ₂	Multiple suppliers listed on the platform. [3]

Physicochemical Properties

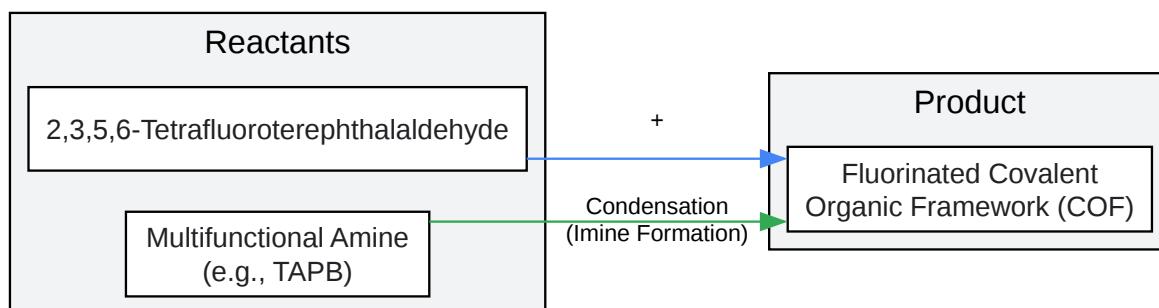
The distinct characteristics of **2,3,5,6-Tetrafluoroterephthalaldehyde** are fundamental to its reactivity and incorporation into larger molecular structures.

Property	Value	Source
Molecular Weight	206.09 g/mol	[2] [4]
Melting Point	134.0 to 138.0 °C	[1]
Appearance	White to light yellow powder/crystal	[1]
Storage Temperature	2-8°C, Inert atmosphere	[2]
InChI Key	WJHRAPYKYJKACM-UHFFFAOYSA-N	
SMILES	<chem>C1=C(C(=C(C(=C1C=O)F)F)C=O)F</chem>	[2]

Safety Information

Appropriate handling of **2,3,5,6-Tetrafluoroterephthalaldehyde** is crucial to ensure laboratory safety.

Hazard Statement	Precautionary Statement	Signal Word	GHS Pictogram
H302: Harmful if swallowed.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	Warning	GHS07 (Exclamation Mark)
H315: Causes skin irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		
H319: Causes serious eye irritation.			
H335: May cause respiratory irritation.			


Application in Covalent Organic Framework (COF) Synthesis

2,3,5,6-Tetrafluoroterephthalaldehyde is a key monomer in the synthesis of fluorinated COFs. These materials are noted for their high thermal stability and ordered porous structures. The imine condensation reaction is a common method for the formation of these frameworks.

General Reaction Scheme

The synthesis typically involves the condensation of **2,3,5,6-Tetrafluoroterephthalaldehyde** with a multifunctional amine, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), to form a crystalline, porous imine-linked COF.

General Reaction Scheme for COF Synthesis

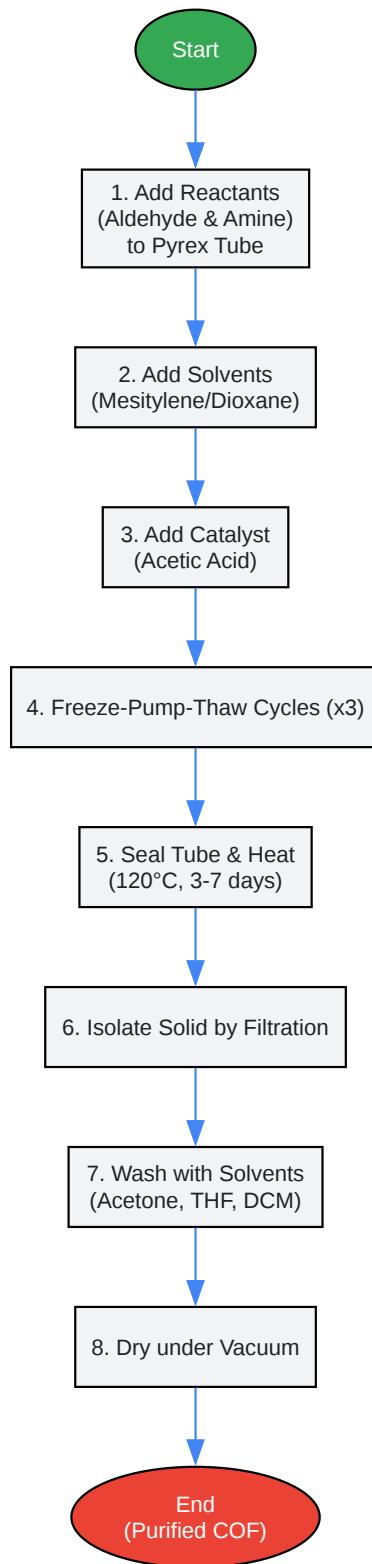
[Click to download full resolution via product page](#)

Caption: Reaction of **2,3,5,6-Tetrafluoroterephthalaldehyde** with a multifunctional amine to form a COF.

Detailed Experimental Protocol: Synthesis of a Fluorinated COF

This protocol is a representative example of the synthesis of a two-dimensional imine-linked COF using **2,3,5,6-Tetrafluoroterephthalaldehyde**. The procedure is adapted from established methods for COF synthesis.[5][6]

Materials:


- **2,3,5,6-Tetrafluoroterephthalaldehyde**
- 1,3,5-Tris(4-aminophenyl)benzene (TAPB)
- Mesitylene (anhydrous)
- 1,4-Dioxane (anhydrous)
- Acetic Acid (aqueous solution, e.g., 6M)
- Pyrex tube with a sealable cap

Procedure:

- Monomer Preparation: In a clean, dry Pyrex tube, add **2,3,5,6-Tetrafluoroterephthalaldehyde** (e.g., 0.15 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (e.g., 0.10 mmol).
- Solvent Addition: To the tube, add a mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (e.g., 1:1 v/v, 1.0 mL).
- Catalyst Addition: Add an aqueous solution of acetic acid (e.g., 0.1 mL of a 6M solution) to catalyze the imine formation.
- Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen.
- Sealing and Heating: After the final thaw, seal the Pyrex tube under vacuum. Place the sealed tube in an oven at a constant temperature (e.g., 120 °C) for a period of 3 to 7 days.
- Isolation and Washing: After cooling to room temperature, open the tube and isolate the resulting solid precipitate by filtration. Wash the solid sequentially with anhydrous acetone, anhydrous tetrahydrofuran, and anhydrous dichloromethane to remove any unreacted monomers and oligomers.
- Drying: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 80-100 °C) overnight.

Experimental Workflow Diagram

Experimental Workflow for COF Synthesis

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of a fluorinated Covalent Organic Framework.

Characterization of the Resulting COF

The successful synthesis of the COF can be confirmed through various analytical techniques:

- Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine bonds (C=N stretching) and the disappearance of aldehyde (C=O stretching) and amine (N-H stretching) peaks.
- Gas Adsorption Analysis (e.g., N₂ at 77K): To determine the surface area (BET) and pore size distribution.
- Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the COF particles.

Potential in Drug Development

While **2,3,5,6-Tetrafluoroterephthalaldehyde** is not a therapeutic agent itself, its role in creating highly stable and porous COFs opens avenues in drug delivery and formulation. The uniform and tunable pores of COFs can be loaded with active pharmaceutical ingredients (APIs), potentially offering controlled release profiles and protection of the drug molecule. The fluorinated nature of the framework may also be leveraged to modulate the hydrophobicity and loading capacity for specific drug candidates. Further research in this area is ongoing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,5,6-Tetrafluoroterephthalaldehyde | 3217-47-8 | Tokyo Chemical Industry Co., Ltd.(JP) [\[tcichemicals.com\]](http://tcichemicals.com)

- 2. 3217-47-8|2,3,5,6-Tetrafluoroterephthalaldehyde|BLD Pharm [bldpharm.com]
- 3. 2,3,5,6-TETRAFLUOROTEREPHTHALALDEHYDE | 3217-47-8 [chemicalbook.com]
- 4. 2,3,5,6-Tetrafluoroterephthalaldehyde | C8H2F4O2 | CID 10420501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2,3,5,6-Tetrafluoroterephthalaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354489#commercial-suppliers-of-2-3-5-6-tetrafluoroterephthalaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com